molecular formula C14H17F2NO B13370637 N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B13370637
M. Wt: 253.29 g/mol
InChI Key: HLQNMVSWXKAMHT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropane ring, which is known for its high strain energy and reactivity, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,4-difluoroaniline with a cyclopropanecarboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the rest of the structure.

    N-(2,4-difluorophenyl)-2,4-difluorobenzamide: Another fluorinated benzamide with different substitution patterns.

Uniqueness

N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts high strain energy and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17F2NO/c1-13(2)11(14(13,3)4)12(18)17-10-6-5-8(15)7-9(10)16/h5-7,11H,1-4H3,(H,17,18)

InChI Key

HLQNMVSWXKAMHT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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